Methyl cyanoacetate

Catalog No.
S575105
CAS No.
105-34-0
M.F
C4H5NO2
M. Wt
99.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cyanoacetate

CAS Number

105-34-0

Product Name

Methyl cyanoacetate

IUPAC Name

methyl 2-cyanoacetate

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

InChI

InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3

InChI Key

ANGDWNBGPBMQHW-UHFFFAOYSA-N

SMILES

COC(=O)CC#N

Synonyms

2-Cyano-acetic Acid Methyl Ester; Cyano-acetic Acid Methyl Ester; (Methoxycarbonyl)acetonitrile; 2-Cyanoacetic Acid Methyl Ester; Cyanoacetic Acid Methyl Ester; Methyl 2-Cyanoacetate; Methyl Cyanoethanoate; Methyl α-Cyanoacetate; NSC 3113; NSC 68507

Canonical SMILES

COC(=O)CC#N

Methyl cyanoacetate is an organic compound with the molecular formula C4H5NO2C_4H_5NO_2 and a molecular weight of approximately 99.09 g/mol. It is also known by various names, including cyanoacetic acid methyl ester and methyl cyanoethanoate. This compound is characterized by its ester functional group and a cyano group, which contributes to its reactivity and utility in organic synthesis .

Precursor in Organic Synthesis:

Methyl cyanoacetate serves as a valuable building block for the synthesis of diverse organic molecules due to its reactive functional groups: the ester group (COOCH3) and the cyano group (CN). These groups readily participate in various chemical reactions, allowing researchers to construct complex molecules with desired properties.

  • Knövenagel Condensation: This reaction involves methyl cyanoacetate reacting with aldehydes or ketones to form α,β-unsaturated esters, which are crucial intermediates in the synthesis of numerous natural products, pharmaceuticals, and functional materials [].

Synthesis of Heterocyclic Compounds:

Heterocyclic compounds are organic molecules containing atoms like nitrogen, oxygen, or sulfur in their ring structure. Methyl cyanoacetate plays a role in synthesizing various heterocyclic compounds through different reaction pathways, including cyclization and ring-opening reactions. These heterocycles find applications in various fields, including:

  • Medicinal Chemistry: Heterocycles are prevalent in many drugs due to their diverse biological activities [].
  • Material Science: Specific heterocycles exhibit unique properties, making them valuable components in materials like polymers and catalysts [].

Research in Medicinal Chemistry:

Methyl cyanoacetate has been explored in the synthesis of potential therapeutic agents due to its ability to be transformed into molecules with specific biological activities. Researchers are investigating its potential in developing drugs for various diseases, but it's important to note that these are pre-clinical studies, and methyl cyanoacetate itself is not a medicinal product [].

  • Knoevenagel Condensation: This reaction involves the condensation of carbonyl compounds with active methylene compounds, leading to the formation of α,β-unsaturated carbonyl compounds.
  • Hydrolysis: Methyl cyanoacetate can undergo hydrolysis to yield cyanoacetic acid and methanol.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, resulting in the formation of various substituted derivatives .

Methyl cyanoacetate can be synthesized through several methods:

  • Esterification: The reaction of cyanoacetic acid with methanol in the presence of an acid catalyst.
  • Knoevenagel Condensation: Involves the reaction of malonic acid derivatives with aldehydes or ketones followed by esterification.
  • Direct Nitration: The nitration of acetic acid derivatives can also yield methyl cyanoacetate under controlled conditions .

Methyl cyanoacetate serves various purposes in different fields:

  • Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Chemical Industry: Employed in the production of dyes and pigments due to its reactive nature.
  • Research: Utilized in laboratories for synthetic methodologies and reaction mechanism studies .

Studies on the interactions of methyl cyanoacetate with other chemical entities reveal its potential as a reactive intermediate. It can form complexes with metal ions, which may enhance or modify its reactivity. Additionally, research into its interactions with biological macromolecules is ongoing to assess its potential therapeutic applications .

Methyl cyanoacetate shares structural similarities with several other compounds, making it essential to compare their properties and applications:

Compound NameMolecular FormulaUnique Features
Ethyl cyanoacetateC5H7NO2Higher boiling point; used similarly in syntheses
Butyl cyanoacetateC6H11NO2Increased lipophilicity; often used in polymer chemistry
Malonic acidC3H4O4No cyano group; serves as a precursor for various syntheses
Acetic acidC2H4O2Simpler structure; used widely in food and industrial applications

Methyl cyanoacetate is unique due to its specific combination of ester and nitrile functionalities, which allows it to participate in distinct

Physical Description

Liquid

XLogP3

-0.5

Boiling Point

200.5 °C

LogP

-0.47 (LogP)

Melting Point

-22.5 °C

UNII

A28RI36V30

GHS Hazard Statements

Aggregated GHS information provided by 371 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 52 of 371 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 319 of 371 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.14 mmHg

Pictograms

Irritant

Irritant

Other CAS

105-34-0

Wikipedia

Methyl cyanoacetate

General Manufacturing Information

Adhesive manufacturing
Acetic acid, 2-cyano-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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